Linuron: A Comprehensive Technical Guide on its Chemical Properties and Structure
Linuron: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linuron is a substituted urea (B33335) herbicide that has been widely used in agriculture for the control of broadleaf and grassy weeds.[1] Its mode of action, chemical properties, and environmental fate have been the subject of extensive research. This technical guide provides an in-depth overview of the core chemical properties and structure of Linuron, intended for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Chemical Structure and Identification
Linuron, with the IUPAC name 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea, is a member of the phenylurea class of compounds.[2][3] Its structure is characterized by a urea backbone substituted with a dichlorophenyl group, a methoxy (B1213986) group, and a methyl group.
Physicochemical Properties
The physicochemical properties of Linuron are critical for understanding its environmental behavior, bioavailability, and potential for interaction with biological systems. A summary of these properties is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | [2][3] |
| CAS Number | 330-55-2 | [1][2] |
| Chemical Formula | C₉H₁₀Cl₂N₂O₂ | [2][4] |
| Molecular Weight | 249.09 g/mol | [2] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Melting Point | 93-94 °C | [2][5] |
| Boiling Point | Decomposes before boiling | [6] |
| Water Solubility | 81 mg/L at 25 °C | [1] |
| Solubility in Organic Solvents (g/kg at 25 °C) | Acetone: 500, Benzene: 150, Ethanol: 150, Xylene: 130, n-Heptane: 15 | [2] |
| Vapor Pressure | 1.43 x 10⁻⁶ mmHg at 25 °C | [2] |
| Octanol-Water Partition Coefficient (log Kow) | 3.0 | [6] |
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections detail the methodologies for key experiments based on internationally recognized guidelines.
Melting Point Determination (OECD Guideline 102)
The melting point of Linuron can be determined using the capillary method as described in OECD Guideline 102.[7][8]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Linuron is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or an automated instrument is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range. For a pure substance like Linuron, a sharp melting point is expected.[9]
Water Solubility Determination (OECD Guideline 105)
The flask method, as outlined in OECD Guideline 105, is suitable for determining the water solubility of Linuron.[3][5][10][11]
Methodology:
-
Sample Preparation: An excess amount of Linuron is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of Linuron in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 107)
The shake-flask method described in OECD Guideline 107 is a common procedure for determining the log Kow of a substance like Linuron.[13]
Methodology:
-
Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of Linuron is dissolved in either the n-octanol or water phase.
-
Partitioning: The two phases are placed in a separatory funnel and shaken vigorously to allow for the partitioning of Linuron between the two immiscible liquids until equilibrium is reached.
-
Phase Separation: The funnel is allowed to stand to permit the complete separation of the n-octanol and water layers.
-
Analysis: The concentration of Linuron in both the n-octanol and water phases is determined using an appropriate analytical technique, such as HPLC.[14][15][16] The log Kow is then calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Mechanism of Action and Signaling Pathways
Linuron exerts its biological effects through multiple mechanisms, primarily as a herbicide by inhibiting photosynthesis and as an endocrine disruptor in animals by antagonizing the androgen receptor.
Inhibition of Photosystem II
Linuron is a potent inhibitor of photosynthesis in plants. It disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[17][18][19] This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the photosynthetic process.
Androgen Receptor Antagonism
In animals, Linuron acts as an endocrine disruptor by functioning as an antagonist to the androgen receptor (AR).[1][2] It competitively binds to the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockage inhibits the normal downstream signaling cascade, leading to altered expression of androgen-regulated genes and potential adverse effects on reproductive health.[1][2][20]
Experimental and Analytical Workflows
The analysis of Linuron in various matrices requires a systematic workflow, from sample preparation to instrumental analysis.
General Workflow for Linuron Residue Analysis in Soil
A typical experimental workflow for the determination of Linuron residues in soil samples involves solvent extraction followed by chromatographic analysis.[21]
Synthesis and Degradation
Chemical Synthesis
The commercial synthesis of Linuron typically involves the reaction of 3,4-dichloroaniline (B118046) with N,O-dimethylhydroxylamine and phosgene (B1210022) or a phosgene equivalent. A novel method has also been proposed involving the reaction of 3,4-dichlorophenyl hydroxyurea (B1673989) with methyl chloride.[22]
Microbial Degradation
Linuron can be degraded in the environment by microorganisms.[23][24] The primary degradation pathway involves the hydrolysis of the urea bond by enzymes such as linuron hydrolase, leading to the formation of 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine.[6][25][26] DCA can be further metabolized by other microorganisms.[6]
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties, structure, analytical methodologies, and mechanisms of action of Linuron. The tabulated data, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is crucial for assessing the environmental impact, biological activity, and potential applications or risks associated with this compound.
References
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- 11. laboratuar.com [laboratuar.com]
- 12. filab.fr [filab.fr]
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- 19. Inhibition of electron transport at the cytochrome b(6)f complex protects photosystem II from photoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
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- 25. Degradation of linuron and some other herbicides and fungicides by a linuron-inducible enzyme obtained from Bacillus sphaericus - PubMed [pubmed.ncbi.nlm.nih.gov]
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